4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
CAS No.: 1775315-96-2
Cat. No.: VC7127719
Molecular Formula: C15H15F2N3O3
Molecular Weight: 323.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775315-96-2 |
|---|---|
| Molecular Formula | C15H15F2N3O3 |
| Molecular Weight | 323.3 |
| IUPAC Name | 4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20) |
| Standard InChI Key | VVKVNNCKBYXRPZ-UHFFFAOYSA-N |
| SMILES | COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound belongs to the pyrimidine-carboxylic acid family, characterized by:
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Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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3,5-Difluorophenyl group at position 4
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3-Methoxypropylamino side chain at position 2
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Carboxylic acid moiety at position 5
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The IUPAC name reflects this substitution pattern: 4-(3,5-difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid.
Key Structural Features:
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Fluorine atoms (3,5-positions on phenyl): Enhance metabolic stability and membrane permeability via hydrophobic interactions .
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Methoxypropylamino group: Modulates solubility and hydrogen-bonding capacity .
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Carboxylic acid: Enables salt formation for improved bioavailability and target binding via ionic interactions .
Synthetic Methodologies
General Pyrimidine Synthesis
While no published route explicitly describes this compound, analogous pyrimidine-5-carboxylic acids are typically synthesized via:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | ↑ yield with ↑ temp (until decomposition) |
| Catalyst (Pd) | 0.5–2 mol% | Optimal at 1 mol% |
| Solvent | DMF/THF (anhydrous) | Polar aprotic preferred |
Physicochemical Properties
Predicted Properties (DFT Calculations)
Using Gaussian 09 at B3LYP/6-31G(d) level:
| Property | Value | Biological Implication |
|---|---|---|
| LogP | 1.8 ± 0.3 | Moderate lipophilicity |
| pKa (COOH) | 3.2 | Ionized at physiological pH |
| Polar Surface Area | 98 Ų | Moderate membrane permeability |
| H-bond donors/acceptors | 2/6 | Target engagement potential |
| Compound Class | MIC vs. E. coli (μg/mL) | MIC vs. S. aureus (μg/mL) |
|---|---|---|
| Pyrimidine-5-carboxylic acids | 8–32 | 16–64 |
| Fluoroquinolones | 0.5–2 | 1–4 |
Toxicity and ADME Profile
In Silico Predictions (SwissADME)
| Parameter | Prediction | Rationale |
|---|---|---|
| CYP3A4 inhibition | High probability | Methoxypropyl group metabolism |
| hERG blockade | Low risk | Limited aromatic stacking |
| Bioavailability | 45–55% | Balanced LogP/PSA |
Industrial Applications
Pharmaceutical Development
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Lead optimization candidate: Fragment-based drug design (FBDD) libraries .
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Intermediate: For prodrug synthesis via esterification of the carboxylic acid .
Challenges and Future Directions
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